Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

Description

BenchChem offers high-quality Fmoc-Lys(biotinyl-e-aminocaproyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lys(biotinyl-e-aminocaproyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

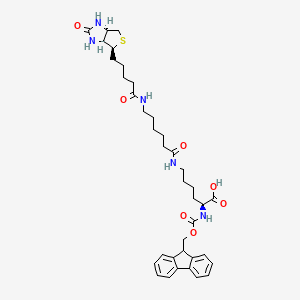

(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H49N5O7S/c43-32(18-2-1-10-20-38-33(44)19-8-7-17-31-34-30(23-50-31)40-36(47)42-34)39-21-11-9-16-29(35(45)46)41-37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h3-6,12-15,28-31,34H,1-2,7-11,16-23H2,(H,38,44)(H,39,43)(H,41,48)(H,45,46)(H2,40,42,47)/t29-,30-,31-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWMKSMUFPMDKA-MEROQGEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a key biotinylation reagent utilized in solid-phase peptide synthesis (SPPS). This modified lysine (B10760008) derivative allows for the precise incorporation of a biotin (B1667282) label at a specific site within a peptide sequence. The biotin moiety is attached to the lysine side chain via a 6-carbon atom spacer (ε-aminocaproyl), which serves to minimize steric hindrance and improve the accessibility of the biotin for binding to avidin (B1170675) or streptavidin. The N-α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based peptide synthesis strategies.[1] This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties

The physical and chemical properties of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH are summarized in the table below. These properties are essential for its handling, storage, and use in experimental procedures.

| Property | Value |

| CAS Number | 160158-05-4[1][2][3][4][5] |

| Molecular Formula | C₃₇H₄₉N₅O₇S[1][2][4] |

| Molecular Weight | 707.88 g/mol [1][3] |

| Appearance | White to off-white or slight yellow to beige powder[1] |

| Purity | ≥90.0% (HPLC), ≥98% (TLC)[1] |

| Solubility | Soluble in DMF (may require up to 10% to ensure ideal solubility).[1] It is recommended to use NMP or NMP/DMSO as solvents for Fmoc-Lys(biotin)-OH and its derivatives. |

| Storage | -20°C[2][4] or 2-30°C[1] |

Applications in Research and Drug Development

The primary application of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is in the synthesis of biotin-labeled peptides. These labeled peptides are invaluable tools in various research and drug development areas:

-

Affinity Purification: Biotinylated peptides can be used to isolate and purify their binding partners from complex biological mixtures using avidin or streptavidin-conjugated resins.

-

Immunoassays and Histochemistry: The high-affinity interaction between biotin and streptavidin provides a sensitive detection method in techniques like ELISA, Western blotting, and immunohistochemistry.

-

Receptor Localization and Trafficking Studies: By tracking the biotin label, researchers can study the localization, movement, and internalization of peptide ligands and their receptors.

-

Drug Delivery: The biotin tag can be used to target drugs to specific cells or tissues that express biotin receptors.

-

Biosensor Development: Fmoc-Lys(biotinyl-e-aminocaproyl)-OH can be utilized in the development of ferrocene-based biosensors.[4]

Experimental Protocols

The incorporation of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH into a peptide sequence follows the standard workflow of Fmoc solid-phase peptide synthesis.

I. Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for synthesizing a biotinylated peptide using Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is depicted in the diagram below.

Caption: Workflow for Fmoc solid-phase peptide synthesis incorporating a biotinylated lysine.

II. Detailed Protocol for Incorporation of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

This protocol assumes a standard manual Fmoc-SPPS procedure on a 0.1 mmol scale.

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)

-

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Coupling of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH:

-

In a separate vial, dissolve Fmoc-Lys(biotinyl-e-aminocaproyl)-OH (2-4 equivalents relative to resin loading) and an equivalent amount of coupling reagent (e.g., HBTU) in DMF.

-

Add DIEA (2-4 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be allowed to proceed longer or be repeated.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Washing: Wash the resin with DMF followed by DCM and dry the resin under vacuum.

III. Cleavage and Deprotection

Procedure:

-

Prepare a fresh cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Incubate the mixture at room temperature for 2-3 hours with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

IV. Purification of the Biotinylated Peptide

Procedure:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect the fractions containing the desired biotinylated peptide.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final biotinylated peptide as a white fluffy powder.

Logical Relationships in Biotinylated Peptide Applications

The utility of peptides synthesized with Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is based on the highly specific and strong interaction between biotin and avidin/streptavidin. This relationship enables a variety of downstream applications.

Caption: Logical flow from synthesis to application of biotinylated peptides.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 4. technoprocur.cz [technoprocur.cz]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-Lys(biotinyl-e-aminocaproyl)-OH: Structure, Properties, and Application in Biotinylated Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nε-(biotinyl-ε-aminocaproyl)-L-lysine, a crucial reagent for the targeted biotinylation of synthetic peptides. This document will delve into its chemical structure, physical and chemical properties, and provide a detailed protocol for its application in solid-phase peptide synthesis (SPPS). The information presented is intended to equip researchers and professionals in drug development and life sciences with the necessary knowledge for the effective utilization of this versatile molecule.

Core Structure and Properties

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a modified lysine (B10760008) derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a biotin (B1667282) molecule linked via an ε-aminocaproic acid spacer. This specific arrangement offers key advantages in peptide synthesis: the acid-labile Fmoc group allows for selective deprotection and incorporation into a growing peptide chain, while the biotin moiety, separated by a flexible spacer, remains available for strong and specific binding to avidin (B1170675) or streptavidin.[1][2]

The structural components are visualized in the diagram below:

Caption: Molecular components of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH.

Physicochemical Data

A summary of the key quantitative data for Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₉N₅O₇S | [3] |

| Molecular Weight | 707.88 g/mol | |

| CAS Number | 160158-05-4 | [3] |

| Appearance | White to slightly yellow powder | |

| Purity (HPLC) | ≥90.0% | |

| Purity (TLC) | ≥98% | |

| Solubility | Soluble in DMF, DMSO; low solubility in water | |

| Storage Temperature | -20°C | [3] |

Synthesis of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

While commercially available, understanding the synthesis of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH provides valuable insight into its structure and potential impurities. The synthesis generally involves a multi-step process:

-

Protection of Lysine: The α-amino group of L-lysine is first protected with the Fmoc group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.

-

Coupling of the Spacer: The ε-amino group of the Fmoc-protected lysine is then coupled to ε-aminocaproic acid.

-

Biotinylation: Finally, the terminal amino group of the ε-aminocaproyl spacer is acylated with biotin, typically using an activated form of biotin such as biotin-NHS ester.

The logical flow of this synthesis is depicted in the following diagram:

Caption: Synthetic pathway for Fmoc-Lys(biotinyl-e-aminocaproyl)-OH.

Experimental Protocol: Incorporation into Peptides via Fmoc-SPPS

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a biotin label at a specific site within a peptide sequence.

Materials and Reagents

-

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

-

Rink Amide resin or other suitable solid support

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or PyBOP

-

Base: DIEA (N,N-Diisopropylethylamine) or collidine

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Ether for precipitation

Step-by-Step Protocol for Biotinylated Peptide Synthesis

The following is a generalized protocol for the incorporation of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH into a peptide sequence using manual or automated SPPS.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIEA, 6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

Wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

-

Incorporation of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH:

-

Follow the standard Fmoc deprotection protocol (Step 2) to expose the N-terminal amine of the growing peptide chain.

-

Prepare the activation mixture for Fmoc-Lys(biotinyl-e-aminocaproyl)-OH as described in Step 3. Due to potential solubility issues, ensure the compound is fully dissolved, which may require gentle warming or the use of a DMF/DMSO co-solvent system.[2]

-

Add the activated biotinylated lysine to the resin and proceed with the coupling reaction as in Step 3.

-

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the desired sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis:

-

Purify the crude biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

The experimental workflow for incorporating the biotinylated lysine into a peptide is illustrated below:

Caption: Workflow for incorporating Fmoc-Lys(biotinyl-e-aminocaproyl)-OH in SPPS.

Applications in Research and Drug Development

The ability to introduce biotin at a specific site in a peptide sequence with high efficiency makes Fmoc-Lys(biotinyl-e-aminocaproyl)-OH an invaluable tool in various applications:

-

Affinity Chromatography: Biotinylated peptides can be immobilized on avidin or streptavidin-conjugated supports for the purification of interacting proteins or other binding partners.

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylated peptides can serve as probes that are detected with high sensitivity using enzyme-conjugated streptavidin.

-

Receptor Localization and Trafficking Studies: By attaching a fluorescently labeled streptavidin to a biotinylated peptide ligand, the localization and movement of its receptor on or within cells can be visualized.[4]

-

Drug Delivery and Targeting: The high affinity of the biotin-avidin interaction can be exploited to target drugs or imaging agents to specific tissues or cells that have been pre-targeted with an avidin-conjugated antibody.

References

In-Depth Technical Guide: Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, a crucial reagent for the site-specific biotinylation of synthetic peptides. This document outlines its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in studying protein-protein interactions.

Core Compound Data

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a derivative of the amino acid lysine, modified with three key functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, a biotin (B1667282) molecule, and an ε-aminocaproyl spacer. The Fmoc group provides a stable, base-labile protecting group essential for stepwise peptide synthesis. The biotin moiety serves as a high-affinity tag for detection, purification, and immobilization, while the aminocaproyl spacer arm reduces steric hindrance between the biotin tag and the peptide, facilitating interactions with avidin (B1170675) or streptavidin.[1][2]

| Property | Value | References |

| Molecular Weight | 707.88 g/mol | [1][2] |

| Molecular Formula | C₃₇H₄₉N₅O₇S | [3] |

| CAS Number | 160158-05-4 | [3] |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | -20°C | [3] |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | [1] |

Experimental Protocols

The primary application of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is in Fmoc-based solid-phase peptide synthesis to introduce a biotin label at a specific position within a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the manual incorporation of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH into a growing peptide chain on a solid support resin.

Materials:

-

Rink Amide resin or other suitable solid support

-

Fmoc-protected amino acids

-

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Washing solvents: DMF, Isopropanol (IPA)

-

Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine.

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

-

Add HBTU (3-5 equivalents) and DIPEA (6-10 equivalents).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor coupling completion using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF and IPA.

-

-

Incorporation of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH:

-

Following a deprotection step to expose the N-terminal amine of the growing peptide chain, prepare the coupling solution for the biotinylated lysine.

-

Due to potential solubility limitations of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH in DMF, a solvent mixture of DMF and NMP or the use of NMP alone is recommended.

-

Dissolve Fmoc-Lys(biotinyl-e-aminocaproyl)-OH (1.5-3 equivalents), HOBt (1.5-3 equivalents), and HBTU (1.5-3 equivalents) in the chosen solvent. Add DIPEA (3-6 equivalents).

-

Add the activated solution to the resin and agitate for 2-4 hours, or overnight if necessary.

-

Wash the resin thoroughly with DMF and IPA.

-

-

Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

-

Stir at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet.

-

-

Purification: Purify the crude biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Pull-Down Assay for Protein-Protein Interaction Studies

This protocol describes the use of a synthesized biotinylated peptide to identify interacting proteins from a cell lysate.

Materials:

-

Synthesized and purified biotinylated peptide

-

Control (non-biotinylated or scrambled) peptide

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Cell lysate containing potential interacting proteins

-

Binding buffer (e.g., PBS with 0.1% NP-40)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a solution with a high concentration of free biotin)

-

Protease and phosphatase inhibitors

Protocol:

-

Bead Preparation:

-

Resuspend the streptavidin beads in binding buffer.

-

Wash the beads with binding buffer according to the manufacturer's instructions, typically involving several cycles of resuspension and separation (using a magnet for magnetic beads or centrifugation for agarose).

-

-

Peptide Immobilization:

-

Incubate the washed streptavidin beads with the biotinylated peptide (and the control peptide in a separate tube) in binding buffer for 1-2 hours at 4°C with gentle rotation. This allows the high-affinity interaction between biotin and streptavidin to occur.

-

Wash the beads several times with binding buffer to remove any unbound peptide.

-

-

Protein Binding:

-

Add the cell lysate (supplemented with protease and phosphatase inhibitors) to the peptide-immobilized beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the peptide and its binding partners.

-

-

Washing:

-

Separate the beads from the lysate.

-

Wash the beads extensively with wash buffer (3-5 times) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which denatures the proteins and disrupts the interactions.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.

-

For identification of unknown interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.

-

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A diagram illustrating the cyclical process of Fmoc-based solid-phase peptide synthesis.

Pull-Down Assay Workflow

Caption: A schematic of the experimental workflow for a pull-down assay using a biotinylated peptide.

References

A Technical Guide to Site-Specific Biotinylation using Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the principles and applications of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, a key reagent for the site-specific incorporation of a biotin (B1667282) label into synthetic peptides. The guide covers the core chemical principles, experimental protocols, and the advantages of utilizing this reagent in research and development.

Introduction to Biotinylation and Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

Biotinylation is a fundamental biochemical technique used to attach biotin to proteins, peptides, and other biomolecules.[1] The exceptionally high affinity between biotin (Vitamin H) and proteins like avidin (B1170675) and streptavidin forms the basis for numerous applications in detection, purification, and immobilization.[1][2]

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a modified lysine (B10760008) amino acid derivative designed for straightforward incorporation into peptides during Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). It provides a robust method for producing peptides with a biotin label at a precise, predetermined position within the sequence.

The molecule's structure consists of three key components:

-

N-α-Fmoc group: A base-labile protecting group on the alpha-amino group of lysine, essential for its use in standard Fmoc SPPS protocols.

-

Lysine backbone: The amino acid scaffold that is integrated into the growing peptide chain.

-

N-ε-biotinyl-e-aminocaproyl group: A biotin molecule attached to the epsilon-amino group of the lysine side chain via a 6-carbon spacer (ε-aminocaproic acid). This spacer is crucial for reducing steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin.[1]

Caption: Structural components of the biotinylation reagent.

Principle of Incorporation in Solid-Phase Peptide Synthesis

The use of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is fully compatible with standard automated or manual Fmoc-SPPS workflows. The biotinylated lysine is treated like any other protected amino acid in the synthesis cycle.

The general process is as follows:

-

Deprotection: The N-terminal Fmoc group of the growing peptide chain attached to the solid support is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This exposes a free primary amine.

-

Activation & Coupling: The carboxylic acid group of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is activated using standard coupling reagents (e.g., HCTU, HATU, HBTU). The activated amino acid is then added to the resin, where it forms a stable peptide bond with the N-terminal amine of the peptide chain.[2]

-

Washing: Excess reagents are washed away.

-

Cycle Repetition: The deprotection and coupling steps are repeated for subsequent amino acids in the desired sequence.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The biotin group and the amide linkages of the spacer are stable to these conditions.

Caption: Workflow for SPPS incorporation of biotinylated lysine.

Quantitative Data

The physicochemical properties and solubility of the reagent are critical for its effective use in peptide synthesis.

Table 1: Physicochemical Properties of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

| Property | Value | Reference(s) |

| Synonym | N-α-Fmoc-N-ε-(biotinylcaproyl)-L-lysine | |

| CAS Number | 160158-05-4 | [3][4] |

| Molecular Formula | C₃₇H₄₉N₅O₇S | [3][4] |

| Molecular Weight | 707.88 g/mol | |

| Purity (Typical) | ≥90.0% (HPLC), ≥98% (TLC) | |

| Appearance | White to off-white powder | |

| Storage | -20°C | [3][4] |

Table 2: Solubility of Biotinylation Reagents in Common SPPS Solvents

| Compound | DCM (mmole/mL) | DMF (mmole/mL) | NMP (mmole/mL) | Reference(s) |

| Fmoc-Lys(biotin)-OH | <0.025 | <0.05 | 0.25 | [1] |

| Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH | <0.025 | 0.5 | 0.5 | [1] |

| Biotin-ONp | 0.09 | 0.5 | 0.5 | [1] |

| Biotin-OSu | >0.02 | 0.1 | 0.15 | [1] |

| Note: The improved solubility of the aminocaproyl derivative in DMF and NMP compared to the version without a spacer (Fmoc-Lys(biotin)-OH) facilitates its use in automated synthesizers.[1] |

Experimental Protocols

This protocol describes the incorporation of the biotinylated lysine into a peptide sequence on an automated peptide synthesizer using standard HCTU activation.

1. Reagent Preparation:

-

Prepare a 0.2 M solution of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH in NMP.

-

Prepare a 0.5 M solution of the activator, HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in DMF.

-

Prepare a solution of 1 M N,N-Diisopropylethylamine (DIPEA) in NMP.

-

Prepare the deprotection solution: 20% (v/v) piperidine in DMF.

2. Synthesis Cycle (for the Biotinylation Step):

-

Resin Swelling: Start with a pre-swelled Fmoc-Rink Amide resin in DMF.

-

Fmoc Deprotection: Perform the N-terminal Fmoc deprotection of the resin-bound peptide by treating it twice with the 20% piperidine solution for 5-10 minutes each time.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling:

- In a separate vessel, pre-activate the Fmoc-Lys(biotinyl-e-aminocaproyl)-OH. For a 0.1 mmol synthesis scale, combine 5 equivalents of the amino acid solution (0.25 mL), 5 equivalents of HCTU solution (0.25 mL), and 10 equivalents of DIPEA solution (0.2 mL).

- Allow the mixture to activate for 2-3 minutes.

- Add the activated mixture to the synthesis vessel containing the resin.

- Allow the coupling reaction to proceed for 45-60 minutes at room temperature.

-

Washing: Wash the resin with DMF (5-7 times) to remove unreacted reagents.

-

Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Continuation: Proceed with the next scheduled amino acid coupling cycle.

3. Final Cleavage and Deprotection:

-

After the full peptide sequence is assembled, wash the resin with Dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail, e.g., Reagent K (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5).

-

Add the cleavage cocktail to the resin (10 mL per gram of resin) and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude biotinylated peptide under vacuum. Purify using reverse-phase HPLC.

This protocol outlines the use of the synthesized biotinylated peptide to capture a target protein from a cell lysate.

1. Reagent Preparation:

-

Binding Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20, pH 7.4.

-

Wash Buffer: PBS with 0.1% Tween-20 and 300 mM NaCl.

-

Elution Buffer: 0.1 M Glycine, pH 2.5, or a buffer containing a high concentration of free biotin (e.g., 2-4 mM).

-

Streptavidin Resin: Commercially available streptavidin-agarose beads.

2. Procedure:

-

Resin Equilibration: Wash 50 µL of streptavidin resin slurry three times with 1 mL of Binding Buffer.

-

Peptide Immobilization: Resuspend the washed resin in 500 µL of Binding Buffer. Add an excess of the biotinylated peptide (e.g., 10-20 µg) and incubate for 1 hour at 4°C with gentle rotation to immobilize the peptide.

-

Washing: Pellet the resin by centrifugation and wash three times with 1 mL of Binding Buffer to remove unbound peptide.

-

Protein Capture: Add 1 mg of pre-cleared cell lysate to the peptide-bound resin. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the resin and wash three times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add 100 µL of Elution Buffer to the resin and incubate for 5-10 minutes at room temperature. Pellet the resin and collect the supernatant containing the eluted target protein.

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Caption: Logical workflow of a pull-down assay.

Applications and Advantages

The site-specific labeling of peptides with biotin enables a wide array of applications in biological sciences.

Key Applications:

-

Affinity Purification: Immobilized biotinylated peptides are used to purify binding partners, such as receptors or enzymes, from complex biological mixtures.[1]

-

Immunoassays: Used in techniques like ELISA and Western blotting for the detection and quantification of specific analytes.

-

Receptor Localization: Biotinylated peptide ligands can be used with fluorescently-labeled streptavidin to visualize the location of receptors on cells or tissues.[1]

-

Biosensor Development: The reagent can be used to develop ferrocene-based and other electrochemical biosensors.[4]

-

FRET-based Assays: Biotinylated peptides are integral to developing Förster Resonance Energy Transfer (FRET) assays for studying molecular interactions.[1]

Advantages of using Fmoc-Lys(biotinyl-e-aminocaproyl)-OH:

-

Site-Specific Labeling: Allows for precise control over the location of the biotin tag, which is critical for preserving peptide activity and function.

-

High Compatibility: Fully compatible with standard and well-established Fmoc-SPPS chemistry.

-

Reduced Steric Hindrance: The 6-carbon aminocaproyl spacer arm physically separates the biotin from the peptide backbone, minimizing interference with peptide folding or binding interactions and ensuring efficient capture by avidin/streptavidin.

-

Chemical Stability: The entire biotin-spacer-lysine linkage is stable to the conditions of peptide synthesis and cleavage.

-

Improved Solubility: Offers better solubility in common SPPS solvents compared to derivatives without the spacer, which is advantageous for automated synthesis.[1]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating a biotin (B1667282) moiety via Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH. This protocol is designed for Fmoc/tBu chemistry, the most widely used strategy in SPPS for research and industrial applications.

Introduction

Biotinylation is the process of attaching biotin to molecules such as peptides and proteins.[1] The high-affinity interaction between biotin (Vitamin H) and streptavidin or avidin (B1170675) is a powerful tool in biotechnology for applications including immunoassays, affinity purification, and drug delivery.[1] Incorporating biotin into a synthetic peptide is commonly achieved during solid-phase peptide synthesis (SPPS) by using a pre-functionalized amino acid derivative, such as Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH. The ε-aminocaproyl linker provides a flexible spacer between the peptide and the biotin moiety, which can enhance binding efficiency to streptavidin or avidin.[2]

Fmoc-based SPPS is the preferred method for peptide synthesis, offering milder reaction conditions compared to traditional Boc chemistry.[3] This methodology involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[]

Data Presentation

Table 1: Common Resins for Fmoc SPPS

| Resin Type | Typical Loading Capacity (mmol/g) | C-Terminal Functionality | Key Characteristics |

| Wang Resin | 0.5 - 1.2 | Carboxylic Acid | Widely used for Fmoc chemistry; cleaved under moderately acidic conditions.[5] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 0.3 - 1.0 | Carboxylic Acid | Very acid-sensitive, allowing for mild cleavage conditions that preserve many side-chain protecting groups.[6] |

| Rink Amide Resin | 0.4 - 0.8 | Amide | Used for the synthesis of peptide amides; requires strong acid cleavage.[6] |

Table 2: Reagents for Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH Coupling

| Reagent | Equivalents (relative to resin loading) | Purpose | Typical Reaction Time |

| Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH | 2 - 5 | Biotinylated amino acid | 1 - 4 hours |

| Coupling Agent (e.g., HBTU, HATU, HCTU) | 2 - 5 | Activates the carboxylic acid for amide bond formation | 1 - 4 hours |

| Base (e.g., DIPEA, NMM) | 4 - 10 | Maintains basic conditions for coupling | 1 - 4 hours |

| Solvent (e.g., DMF, NMP) | - | Solubilizes reagents and swells the resin | - |

Table 3: Standard Cleavage Cocktails for Final Deprotection

| Reagent Cocktail | Composition (v/v/v) | Primary Application | Cleavage Time |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, for peptides with sensitive residues (Cys, Met, Trp, Tyr).[7] | 2 - 4 hours |

| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | "Odorless" alternative for scavenging trityl groups.[8] | 2 - 3 hours |

| TFA/TIPS/Water | TFA / TIPS / Water (95:2.5:2.5) | For peptides without sensitive residues. | 2 - 3 hours |

| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Prevents oxidation of Methionine.[9] | 3 hours |

TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide

Experimental Protocols

Resin Selection and Swelling

-

Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (see Table 1). For a C-terminal carboxylic acid, Wang or 2-CTC resin is recommended. For a C-terminal amide, Rink Amide resin is appropriate.[6]

-

Resin Swelling : Place the desired amount of resin in a reaction vessel. Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to swell the resin for at least 30-60 minutes. This allows for better accessibility of reagents to the reactive sites.[6]

First Amino Acid Loading (Example with Wang Resin)

-

Activation : In a separate vessel, dissolve 3-5 equivalents of the first Fmoc-protected amino acid and 3-5 equivalents of an activating agent (e.g., HOBt) in DMF. Add 3-5 equivalents of a carbodiimide (B86325) coupling agent (e.g., DIC) and allow to pre-activate for 5-10 minutes.

-

Coupling : Add the activated amino acid solution to the swollen resin. Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) as a catalyst.

-

Reaction : Agitate the mixture at room temperature for 2-4 hours.

-

Washing : Wash the resin sequentially with DMF, DCM, and Methanol (MeOH) to remove excess reagents and byproducts.

-

Capping (Optional but Recommended) : To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA or pyridine) in DMF for 30 minutes.

-

Washing : Wash the resin as described in step 2.4.

Solid-Phase Peptide Synthesis Cycle

This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the peptide sequence.

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.[3]

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes. The progress of the deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the drained solution.[3]

-

Wash the resin thoroughly with DMF to remove all traces of piperidine.

-

Activation : In a separate vessel, dissolve 2-5 equivalents of the Fmoc-amino acid (or Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH) and 2-5 equivalents of a coupling agent (e.g., HBTU) in DMF. Add 4-10 equivalents of a base (e.g., DIPEA). Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling : Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction : Agitate the mixture at room temperature for 1-4 hours. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test.[10]

-

Washing : Wash the resin with DMF to remove excess reagents and byproducts.

Cleavage and Final Deprotection

-

Resin Preparation : After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation : Prepare the appropriate cleavage cocktail fresh (see Table 3) in a well-ventilated fume hood.[11] The choice of cocktail depends on the amino acid composition of the peptide.[11]

-

Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Incubation : Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation : Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Peptide Collection : Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Washing : Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

Drying : Dry the crude peptide pellet under vacuum.

Analysis and Purification

-

Analysis : The purity of the crude peptide can be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) and the identity confirmed by mass spectrometry.

-

Purification : If necessary, the crude peptide can be purified using preparative RP-HPLC.

Visualizations

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Caption: Principle of biotinylated peptide applications.

References

- 1. Biotinylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. jpt.com [jpt.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols: Coupling of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH to Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of biotin (B1667282) into peptides is a crucial technique in drug development and proteomics for creating probes for affinity chromatography, immunoassays, and protein localization studies. This document provides a detailed protocol for the coupling of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, a commonly used building block for biotinylation, to a solid-phase resin. This modified lysine (B10760008) derivative features a biotin moiety attached via a six-carbon spacer arm, which helps to minimize steric hindrance and improve biotin availability for binding to avidin (B1170675) or streptavidin. The protocols outlined below utilize standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.

Materials and Reagents

The successful coupling of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH to a resin requires high-quality reagents and anhydrous conditions to ensure optimal reaction efficiency.

| Reagent | Acronym/Abbreviation | Supplier Recommendation | Purity/Grade |

| Fmoc-Lys(biotinyl-e-aminocaproyl)-OH | - | BroadPharm, Sigma-Aldrich | >95% |

| Wang Resin | - | ChemPep, Aapptec | 100-200 mesh, 1% DVB |

| N,N'-Diisopropylcarbodiimide | DIC | Sigma-Aldrich | Synthesis Grade |

| 1-Hydroxybenzotriazole | HOBt | Sigma-Aldrich | Synthesis Grade |

| N,N-Diisopropylethylamine | DIPEA | Sigma-Aldrich | Peptide Synthesis Grade |

| Piperidine (B6355638) | - | Sigma-Aldrich | Peptide Synthesis Grade |

| N,N-Dimethylformamide | DMF | Fisher Scientific | Anhydrous, Peptide Synthesis Grade |

| Dichloromethane | DCM | Fisher Scientific | Anhydrous, ACS Grade |

| Methanol | MeOH | Fisher Scientific | ACS Grade |

| Acetic Anhydride (B1165640) | Ac₂O | Sigma-Aldrich | Reagent Grade |

| Pyridine (B92270) | - | Sigma-Aldrich | Anhydrous |

Experimental Protocols

Resin Selection and Swelling

The choice of resin is critical for the success of solid-phase peptide synthesis.[1] Wang resin is a widely used support for the synthesis of peptides with a C-terminal carboxylic acid.[2] The polystyrene-based resin must be swelled in an appropriate solvent to allow for the efficient diffusion of reagents.[1]

Protocol:

-

Place the desired amount of Wang resin (e.g., 1 g, with a typical loading capacity of 0.3-0.8 mmol/g) in a fritted syringe or a dedicated reaction vessel.

-

Add N,N-Dimethylformamide (DMF, approximately 10-15 mL per gram of resin) to the resin.

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH Coupling

The coupling of the first amino acid to the resin is a critical step that determines the overall yield of the synthesis. The carbodiimide (B86325) activation method using DIC and HOBt is a common and effective strategy.[3]

Protocol:

-

After swelling, drain the DMF from the resin.

-

In a separate vial, dissolve Fmoc-Lys(biotinyl-e-aminocaproyl)-OH (3 equivalents relative to the resin loading capacity) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the amino acid/HOBt solution.

-

Allow the activation to proceed for 15-20 minutes at room temperature.

-

Add the activated amino acid solution to the swelled resin.

-

Add N,N-Diisopropylethylamine (DIPEA) (0.1 equivalents) to the reaction mixture.

-

Agitate the mixture at room temperature for 2-4 hours.

-

After the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Dry the resin under vacuum.

Capping of Unreacted Hydroxyl Groups

To prevent the formation of deletion sequences, any unreacted hydroxyl groups on the resin should be capped.

Protocol:

-

Swell the resin in DMF.

-

Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., 1:1:3 v/v/v).

-

Add the capping solution to the resin and agitate for 30 minutes at room temperature.

-

Drain the capping solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Dry the resin under vacuum.

Determination of Resin Loading (Fmoc Assay)

It is essential to determine the loading of the first amino acid on the resin to accurately calculate the required reagents for the subsequent coupling steps.[4] This is typically done by spectrophotometrically measuring the amount of Fmoc group cleaved from a known mass of resin.[5][6]

Protocol:

-

Accurately weigh a small amount of the dried, coupled resin (e.g., 2-5 mg) into a test tube.

-

Add a 20% solution of piperidine in DMF (e.g., 1 mL).

-

Agitate the mixture for 30 minutes to ensure complete Fmoc deprotection.

-

Dilute a known volume of the supernatant with DMF to a final volume that gives an absorbance reading in the linear range of the spectrophotometer.

-

Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine in DMF.

-

Calculate the resin loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (7800 × mass of resin (g)) (The molar extinction coefficient for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 L mol⁻¹ cm⁻¹)

Quantitative Data Summary

| Parameter | Value | Reference/Notes |

| Reagent Equivalents (relative to resin loading) | ||

| Fmoc-Lys(biotinyl-e-aminocaproyl)-OH | 3 eq | Ensures complete coupling.[7] |

| DIC | 3 eq | Carbodiimide activator.[8] |

| HOBt | 3 eq | Reduces racemization.[3] |

| DIPEA | 0.1 eq | Base catalyst. |

| Reaction Conditions | ||

| Swelling Time | ≥ 1 hour | Crucial for reagent accessibility.[1] |

| Coupling Time | 2-4 hours | Can be monitored using a colorimetric test (e.g., Kaiser test).[8] |

| Capping Time | 30 minutes | Ensures termination of unreacted sites. |

| Fmoc Deprotection Time (for assay) | 30 minutes | Ensures complete cleavage for accurate measurement.[5] |

| Spectrophotometric Data | ||

| Wavelength for Fmoc Assay | 301 nm | Corresponds to the absorbance maximum of the dibenzofulvene-piperidine adduct.[5] |

| Molar Extinction Coefficient (ε) | ~7800 L mol⁻¹ cm⁻¹ | For the dibenzofulvene-piperidine adduct. |

Workflow and Pathway Diagrams

Caption: Experimental workflow for coupling Fmoc-Lys(biotinyl-e-aminocaproyl)-OH to Wang resin.

Caption: Chemical pathway for the DIC/HOBt mediated coupling of a carboxyl group to a hydroxyl resin.

References

Application Notes: Fmoc-Lys(biotinyl-e-aminocaproyl)-OH for N-terminal Biotinylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a specialized amino acid derivative designed for the targeted biotinylation of peptides at their N-terminus during solid-phase peptide synthesis (SPPS). This reagent is invaluable for creating peptide-based probes, affinity purification ligands, and diagnostic tools. The incorporation of a biotin (B1667282) moiety allows for highly specific and strong binding to avidin (B1170675) or streptavidin, enabling a wide range of applications in biochemistry and molecular biology.

The structure of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH offers several advantages. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into standard Fmoc-based SPPS protocols. The biotin group is attached to the ε-amino group of the lysine (B10760008) side chain via a 6-aminohexanoic acid (aminocaproyl) spacer. This flexible spacer arm is crucial for minimizing steric hindrance, thereby ensuring efficient binding of the biotinylated peptide to avidin or streptavidin.

Chemical Properties and Structure

| Property | Value |

| Chemical Name | N-α-Fmoc-N-ε-(biotinyl-ε-aminocaproyl)-L-lysine |

| Molecular Formula | C₃₇H₄₉N₅O₇S |

| Molecular Weight | 707.9 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and DMSO |

Applications

N-terminal biotinylation of peptides using Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a key technique in various research and development areas:

-

Affinity Purification: Immobilized avidin or streptavidin can be used to capture and purify biotinylated peptides or their binding partners from complex mixtures.

-

Immunoassays: Biotinylated peptides can be used as capture or detection agents in enzyme-linked immunosorbent assays (ELISAs) and other immunoassay formats.

-

Protein-Peptide Interaction Studies: The high-affinity biotin-streptavidin interaction allows for the immobilization of peptides on surfaces for studying their interactions with proteins, for example, in surface plasmon resonance (SPR) or biolayer interferometry (BLI).

-

Cellular Imaging and Localization: When conjugated with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize and track their localization within cells.

-

Drug Delivery: The biotin-avidin system can be exploited for targeted drug delivery applications.

Quantitative Data: Coupling Efficiency of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

The efficiency of coupling Fmoc-Lys(biotinyl-e-aminocaproyl)-OH to the N-terminus of a peptide resin is critical for the overall yield and purity of the final product. The choice of coupling reagent plays a significant role in this step. While direct comparative data for this specific derivative is limited, the following table provides an extrapolated comparison based on studies with other sterically hindered amino acids.

| Coupling Reagent | Typical Coupling Time (min) | Estimated Coupling Yield (%) | Key Advantages & Disadvantages |

| HATU | 20 - 45 | > 99.5 | Advantages: Highly reactive, excellent for hindered couplings, low racemization. Disadvantages: Higher cost, potential for guanidinylation side reaction. |

| HBTU | 30 - 60 | 98 - 99.5 | Advantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation if used in excess. |

| PyBOP | 30 - 60 | 98 - 99 | Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis. |

| DIC/HOBt | 60 - 120 | 95 - 98 | Advantages: Cost-effective, low risk of guanidinylation. Disadvantages: Slower reaction rates, potential for N-acylurea formation. |

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.

Experimental Protocols

N-terminal Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the peptide synthesized on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.

N-terminal Biotinylation with Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

This protocol details the coupling of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH to the deprotected N-terminus of the peptide-resin using HATU as the coupling reagent.

Materials:

-

Deprotected peptide-resin

-

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve Fmoc-Lys(biotinyl-e-aminocaproyl)-OH (2 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.

-

Add DIPEA (4 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

-

Cleavage and Deprotection of the Biotinylated Peptide

This protocol describes the cleavage of the biotinylated peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

-

Biotinylated peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cleavage Cocktail (Reagent K): TFA/H₂O/TIS (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Procedure:

-

Wash the biotinylated peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

Purification and Analysis of the Biotinylated Peptide

The crude biotinylated peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude biotinylated peptide

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Mass spectrometer for analysis

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

-

Purify the peptide using a suitable gradient of Mobile Phase B. The biotinylated peptide will typically have a longer retention time than its non-biotinylated counterpart due to the increased hydrophobicity.[1]

-

Collect the fractions containing the purified peptide.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. Purity levels of >95% are commonly achieved after purification.[2][3]

Visualizations

Caption: Experimental Workflow for N-terminal Biotinylation.

Caption: N-terminal Biotinylation Reaction.

References

Application Notes and Protocols for Bi-Functional Biotinylated Peptides in Streptavidin Affinity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The exceptionally high affinity and specificity of the interaction between biotin (B1667282) (Vitamin B7) and streptavidin form the basis of a versatile and robust platform for various biochemical assays.[1][2][3] Biotinylated peptides, which are synthetic peptides with a covalently attached biotin molecule, are powerful tools for studying molecular interactions, including protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.[4][5][6] These peptides can be effectively immobilized on streptavidin-coated surfaces, such as microplates, beads, or biosensors, for use in a variety of affinity-based assays.[1][4][6]

This document provides detailed protocols for the synthesis of biotinylated peptides using Solid-Phase Peptide Synthesis (SPPS) and their application in streptavidin-based affinity assays, such as pull-down assays and Enzyme-Linked Immunosorbent Assays (ELISA).

Key Principles

The dissociation constant (Kd) for the biotin-streptavidin interaction is in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest known non-covalent biological interactions.[2][7][8] This near-irreversible binding is highly resistant to changes in pH, temperature, and the presence of organic solvents and denaturing agents, ensuring stability in a wide range of experimental conditions.[1][4][9] Streptavidin, a tetrameric protein, can bind up to four biotin molecules.[6][9] Its near-neutral isoelectric point minimizes non-specific binding compared to the glycosylated and positively charged avidin.[2][3][9]

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data relevant to biotinylated peptide synthesis and streptavidin affinity assays.

| Parameter | Value | Description | Source(s) |

| Binding Affinity (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | Dissociation constant for the biotin-streptavidin interaction. | [2][8] |

| Peptide Concentration for Biotinylation | 1-10 mg/mL | Recommended concentration of the peptide in a suitable solvent (e.g., DMSO, water) for biotinylation reactions. | [5] |

| Biotin Reagent Concentration | ~0.1 M | Recommended concentration of biotin suspended in a solvent like DMSO for coupling reactions during SPPS. | [10] |

| Streptavidin Concentration for Assays | 5–10 mg/mL | Recommended stock solution concentration of streptavidin in de-ionized water for binding assays. | |

| Working Concentration of Labeled Streptavidin | 0.5–10 µg/mL | Typical working concentration range for fluorescently labeled streptavidin in histo- and cytochemical applications. | [9] |

| Biotinylated Antibody for IP/Affinity Capture | ~10 µg per 100 µL sample | A starting point for the amount of biotinylated antibody to use in immunoprecipitation or affinity capture experiments. | [11] |

| Elution Buffer for Affinity Chromatography | 8M Guanidine•HCl, pH 1.5 | A harsh elution buffer required to disrupt the strong biotin-streptavidin interaction for protein recovery. | [12] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-Terminally Biotinylated Peptide

This protocol describes the synthesis of a peptide with a biotin molecule attached to the N-terminus using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine)

-

Biotin

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid in DMF with HBTU and DIEA. Add this activation mixture to the resin and allow it to react for 1-2 hours. Monitor the reaction using a ninhydrin (B49086) test.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[]

-

N-Terminal Biotinylation:

-

After the final amino acid has been coupled and its Fmoc group removed, prepare the biotinylation solution.

-

Suspend biotin in a minimal amount of DMSO (e.g., to a concentration of ~0.1 M).[10]

-

Add 1 equivalent of HBTU and 1 equivalent of DIEA to the biotin suspension. Stir until the biotin is completely dissolved.[10]

-

Add the activated biotin solution to the peptide-resin and react for several hours, or until the reaction is complete as indicated by a ninhydrin test.[10]

-

-

Cleavage and Deprotection: Wash the biotinylated peptide-resin with DMF, followed by dichloromethane (B109758) (DCM). Dry the resin. Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Purification and Analysis: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC. Confirm the identity and purity of the biotinylated peptide by mass spectrometry.

Protocol 2: Streptavidin Pull-Down Assay

This protocol outlines the use of a biotinylated peptide to capture interacting proteins from a cell lysate.[4][6]

Materials:

-

Biotinylated peptide (and a non-biotinylated control peptide)

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Cell lysate containing the target protein(s)

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or 8M Guanidine•HCl, pH 1.5 for harsh elution)[12]

-

Microcentrifuge tubes

-

Magnetic rack (for magnetic beads)

Procedure:

-

Bead Preparation: Resuspend the streptavidin beads in their storage buffer. Transfer an appropriate amount of bead slurry to a microcentrifuge tube.

-

Bead Equilibration: Place the tube on a magnetic rack to pellet the beads. Remove the supernatant. Add Binding/Wash Buffer, resuspend the beads, pellet them again, and remove the supernatant. Repeat this wash step twice.

-

Peptide Immobilization: Resuspend the washed beads in Binding/Wash Buffer. Add the biotinylated peptide to the beads (a typical starting point is 1-5 µg of peptide per 50 µL of bead slurry). Incubate for 30-60 minutes at room temperature with gentle rotation to allow the peptide to bind to the streptavidin.

-

Blocking (Optional): To minimize non-specific binding, pellet the peptide-coated beads, remove the supernatant, and incubate with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.

-

Binding of Target Protein: Pellet the peptide-coated beads and remove the supernatant. Add the cell lysate to the beads. Incubate for 1-3 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and collect the supernatant (unbound fraction). Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove the supernatant. Add Elution Buffer to the beads and incubate (e.g., 5 minutes at 95°C for SDS-PAGE sample buffer) to release the bound proteins.

-

Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Caption: Workflow for Solid-Phase Synthesis of an N-Terminally Biotinylated Peptide.

Caption: General workflow for a streptavidin-based affinity pull-down assay.

References

- 1. Biotinylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. nancyhemenway.com [nancyhemenway.com]

- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 4. qyaobio.com [qyaobio.com]

- 5. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 6. lifetein.com [lifetein.com]

- 7. researchgate.net [researchgate.net]

- 8. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. peptide.com [peptide.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols: Fmoc-Lys(biotinyl-e-aminocaproyl)-OH in Ferrocene-Based Biosensor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrochemical biosensors offer a promising avenue for rapid, sensitive, and cost-effective detection of biomolecules, a critical need in diagnostics and drug development. Ferrocene (B1249389), with its stable and reversible redox properties, serves as an excellent electrochemical reporter. When coupled with the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin), it forms the basis for highly specific and sensitive biosensor platforms.

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a key building block in the construction of such biosensors. This reagent allows for the precise incorporation of a biotin moiety, via a flexible aminocaproyl spacer, into a peptide sequence using standard solid-phase peptide synthesis (SPPS). The synthesized biotinylated peptide can then be either directly conjugated to ferrocene and immobilized on an electrode surface, or immobilized first and subsequently used to capture a ferrocene-streptavidin conjugate. This modular approach enables the development of versatile biosensors for a wide range of analytes.

These application notes provide a detailed protocol for the development of a ferrocene-based electrochemical biosensor utilizing Fmoc-Lys(biotinyl-e-aminocaproyl)-OH. The workflow covers the synthesis of a biotinylated peptide, its immobilization on a gold electrode, and subsequent electrochemical detection of streptavidin as a model analyte.

Data Presentation

Table 1: Electrochemical Characterization of Biosensor Assembly

| Biosensor Assembly Step | Peak Potential (E½) (mV vs. Ag/AgCl) | Peak Current (Ipa) (µA) | Electron Transfer Resistance (Rct) (kΩ) |

| Bare Gold Electrode | N/A | N/A | 0.5 ± 0.1 |

| Au + Biotinylated Peptide | +250 ± 10 | 5.2 ± 0.4 | 15.8 ± 1.2 |

| Au + Biotinylated Peptide + Streptavidin | +265 ± 12 | 3.8 ± 0.3 | 25.4 ± 2.1 |

Table 2: Quantitative Detection of Streptavidin

| Streptavidin Concentration (nM) | Change in Peak Current (ΔIpa) (µA) |

| 1 | 0.2 ± 0.05 |

| 5 | 0.8 ± 0.09 |

| 10 | 1.4 ± 0.12 |

| 25 | 2.1 ± 0.18 |

| 50 | 2.5 ± 0.21 |

| 100 | 2.7 ± 0.25 |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Ferrocene-Biotinylated Peptide

This protocol describes the synthesis of a model peptide containing a ferrocene moiety and a biotinylated lysine (B10760008) residue derived from Fmoc-Lys(biotinyl-e-aminocaproyl)-OH. A cysteine residue is included at the C-terminus for immobilization on a gold electrode. The model peptide sequence is: Ferrocene-Gly-Lys(biotinyl-ε-aminocaproyl)-Cys.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

-

Fmoc-Gly-OH

-

Ferrocenecarboxylic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the cysteine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH:

-

Dissolve Fmoc-Lys(biotinyl-e-aminocaproyl)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the lysine residue.

-

Coupling of Fmoc-Gly-OH: Repeat step 3 with Fmoc-Gly-OH.

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the glycine (B1666218) residue.

-

Coupling of Ferrocenecarboxylic Acid:

-

Dissolve ferrocenecarboxylic acid (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

-

Add the activated ferrocene solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the solution to collect the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Characterization: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Protocol 2: Electrode Preparation and Peptide Immobilization

Materials:

-

Gold screen-printed electrodes (SPEs)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive!

-

Ethanol

-

Deionized water

-

Purified ferrocene-biotinylated peptide

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Electrode Cleaning:

-

Carefully immerse the gold SPEs in Piranha solution for 5 minutes.

-

Rinse the electrodes thoroughly with deionized water followed by ethanol.

-

Dry the electrodes under a stream of nitrogen.

-

-

Peptide Immobilization:

-

Prepare a 1 mM solution of the purified ferrocene-biotinylated peptide in PBS.

-

Drop-cast the peptide solution onto the working area of the gold SPE and incubate in a humidified chamber for 12-16 hours at 4°C. This allows for the formation of a self-assembled monolayer (SAM) via the gold-thiol bond.

-

Rinse the electrodes with PBS to remove any non-specifically bound peptide.

-

Protocol 3: Electrochemical Detection of Streptavidin

Materials:

-

Peptide-modified gold SPEs

-

Streptavidin solutions of varying concentrations in PBS

-

PBS (pH 7.4) as the electrolyte solution

-

Potentiostat

Procedure:

-